1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
CAS No.: 50906-32-6
Cat. No.: VC5120979
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50906-32-6 |
|---|---|
| Molecular Formula | C14H15N3O2 |
| Molecular Weight | 257.293 |
| IUPAC Name | 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18) |
| Standard InChI Key | WCTLZJANTKDUCA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of two phenyl groups connected via a urea functional group. The 4-methoxyphenyl moiety contributes electron-donating properties due to the methoxy group, while the 4-aminophenyl group introduces nucleophilic potential through its primary amine . The urea linkage facilitates hydrogen bonding, a critical feature for molecular recognition in biological systems .
Molecular Formula: C₁₄H₁₅N₃O₂
Molecular Weight: 257.292 g/mol
CAS Registry Number: 50906-32-6
Synthesis and Characterization
Synthetic Routes
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea can be synthesized through two primary routes, both leveraging urea bond formation:
Isocyanate-Amine Condensation
This method involves reacting 4-methoxyphenyl isocyanate with 4-aminophenylamine under inert conditions. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, yielding the urea derivative .
Example Protocol:
-
Reactants: 4-Methoxyphenyl isocyanate (1 eq), 4-aminophenylamine (1 eq)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Conditions: Stirring at 0–5°C for 2–4 hours
Oxidative Coupling of Thioureas
Adapting a method reported for 1-(4-methoxyphenyl)urea , phenylthiourea precursors can be oxidized using trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane (DHPDMDO) in acetonitrile with aqueous potassium hydroxide.
Example Protocol:
-
Reactants: Custom thiourea precursor (1 eq), DHPDMDO (2 eq), 5% KOH (aq)
-
Solvent: Acetonitrile
-
Conditions: Room temperature, 10–15 minutes
Characterization Techniques
Synthesized compounds are typically validated using:
-
FTIR Spectroscopy: Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight .
Research Findings and Comparative Analysis
Comparative Bioactivity of Diphenyl Ureas
The table below summarizes key bioactivities of structurally related compounds:
Synthetic Yield Optimization
A comparison of synthetic methods for related ureas highlights the impact of reaction conditions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume